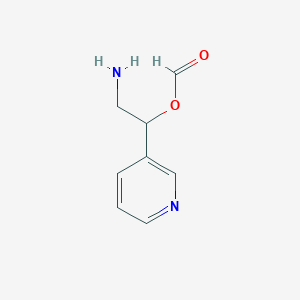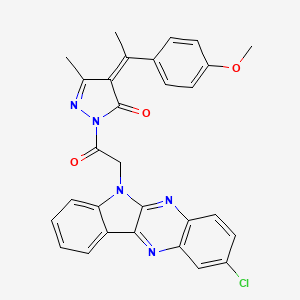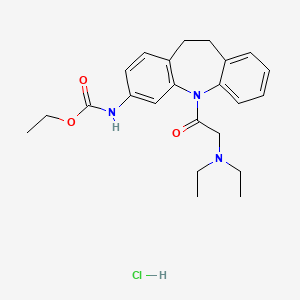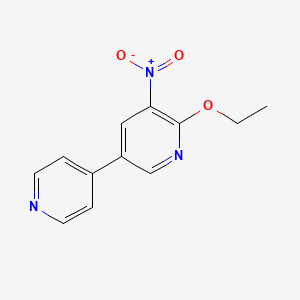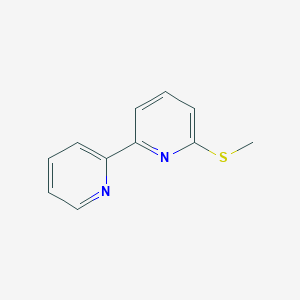
6-(Methylthio)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methylthio group at the 6-position of one of the pyridine rings adds unique chemical properties to this compound. Bipyridines are known for their ability to form complexes with metals, making them valuable in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2,2’-bipyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 6-bromo-2,2’-bipyridine can be reacted with methylthioboronic acid under suitable conditions to yield 6-(Methylthio)-2,2’-bipyridine .
Industrial Production Methods
Industrial production of 6-(Methylthio)-2,2’-bipyridine typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylthio)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine rings.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bipyridine derivatives.
Substitution: Various substituted bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 6-(Methylthio)-2,2’-bipyridine largely depends on its ability to form complexes with metals. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalytic applications, the metal center in the complex can facilitate various chemical transformations by providing a reactive site for substrate binding and activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at different positions, affecting its electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of a methylthio group.
Uniqueness
6-(Methylthio)-2,2’-bipyridine is unique due to the presence of the methylthio group, which enhances its ability to participate in various chemical reactions and form stable metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Eigenschaften
CAS-Nummer |
219753-23-8 |
|---|---|
Molekularformel |
C11H10N2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
2-methylsulfanyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2S/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
InChI-Schlüssel |
IUCONLZLNVSHGG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


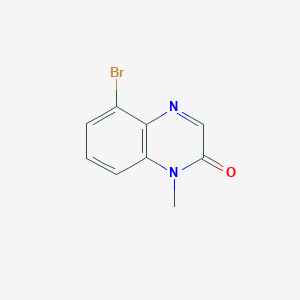




![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
